

"N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine" molecular weight

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Compound of Interest

Compound Name: *N*-[3-(4-Aminophenyl)propyl]-*N,N*-dimethylamine

Cat. No.: B112621

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Technical Guide: N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine is an aromatic amine derivative with potential applications in pharmaceutical research and development. Its structure, featuring a substituted aniline ring, suggests possible interactions with various biological targets. This technical guide provides a comprehensive overview of its chemical properties, a representative synthesis protocol, a general method for molecular weight determination, and a hypothetical signaling pathway based on the activities of structurally related compounds.

Chemical and Physical Properties

A summary of the key physicochemical properties of **N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine** is presented in the table below.

Property	Value
Molecular Formula	C ₁₁ H ₁₈ N ₂
Molecular Weight	178.27 g/mol
Appearance	Solid
SMILES String	CN(C)CCCC1=CC=C(N)C=C1
InChI Key	NEGCVQDVCZWFGK-UHFFFAOYSA-N

Representative Synthesis Protocol

While a specific synthesis protocol for **N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine** is not readily available in the cited literature, a general and plausible method can be extrapolated from the synthesis of similar N-alkylated aromatic amines. The following protocol describes a representative two-step process involving an N-alkylation reaction followed by the reduction of a nitro group.

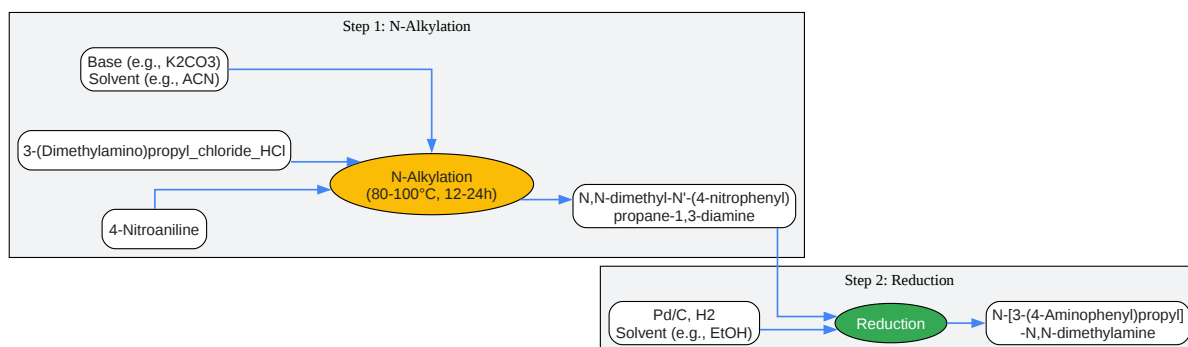
Step 1: N-Alkylation of 4-Nitroaniline

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitroaniline in a suitable polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).
- **Addition of Base:** Add a non-nucleophilic base, for example, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to the reaction mixture.
- **Addition of Alkylating Agent:** While stirring, add 3-(dimethylamino)propyl chloride hydrochloride to the mixture.
- **Reaction Conditions:** Heat the reaction mixture to a temperature between 80-100°C and allow it to react for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic base. The solvent is then removed under reduced pressure. The

resulting crude product is purified by column chromatography on silica gel to yield N,N-dimethyl-N'-(4-nitrophenyl)propane-1,3-diamine.

Step 2: Reduction of the Nitro Group

- **Reaction Setup:** Dissolve the product from Step 1 in a suitable solvent, such as ethanol or ethyl acetate.
- **Catalyst Addition:** Add a catalytic amount of palladium on carbon (Pd/C).
- **Hydrogenation:** Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
- **Reaction Monitoring:** Monitor the reaction by TLC until the starting material is completely consumed.
- **Final Steps:** Filter the reaction mixture through a pad of Celite to remove the catalyst. The solvent is then evaporated under reduced pressure to yield the final product, **N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine**.



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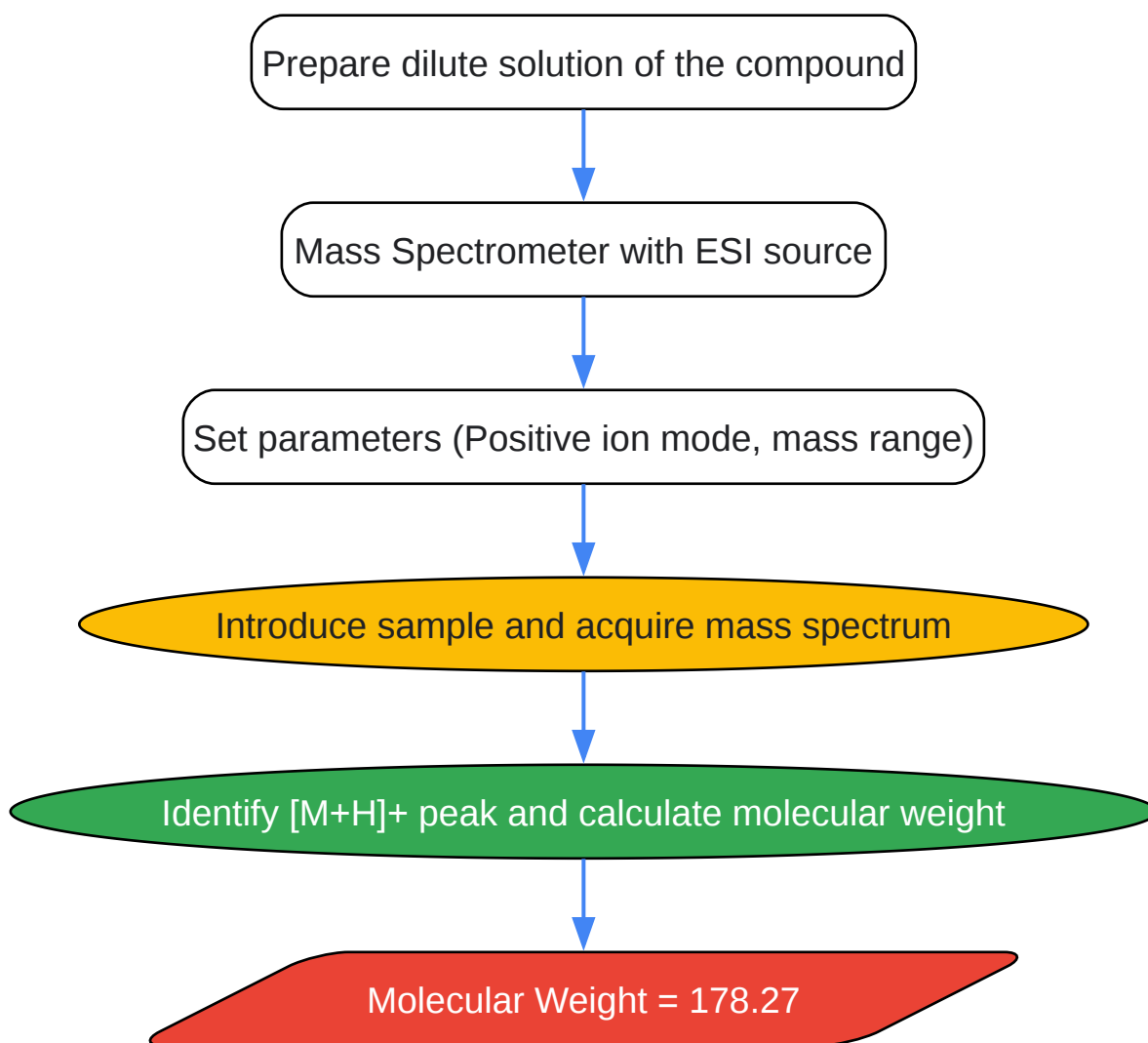
A representative workflow for the synthesis of **N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine**.

Analytical Workflow for Molecular Weight Determination

The molecular weight of **N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine** can be accurately determined using mass spectrometry. The following outlines a general workflow for this analysis.

- **Sample Preparation:** A dilute solution of the purified compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
- **Instrumentation:** A mass spectrometer equipped with an appropriate ionization source, typically Electrospray Ionization (ESI) for polar molecules like amines, is used.

- Method Parameters:
 - Ionization Mode: Positive ion mode is selected to facilitate the protonation of the amine groups, forming $[M+H]^+$ ions.
 - Mass Range: The mass analyzer is set to scan a range that includes the expected molecular weight (e.g., 50-500 m/z).
- Data Acquisition: The sample solution is introduced into the mass spectrometer, and the mass spectrum is recorded.
- Data Analysis: The spectrum is analyzed to identify the peak corresponding to the protonated molecule ($[M+H]^+$). The molecular weight (M) is then calculated by subtracting the mass of a proton (approximately 1.007 Da) from the observed m/z value of this peak. High-resolution mass spectrometry can provide a highly accurate mass measurement, which can be used to confirm the elemental composition.



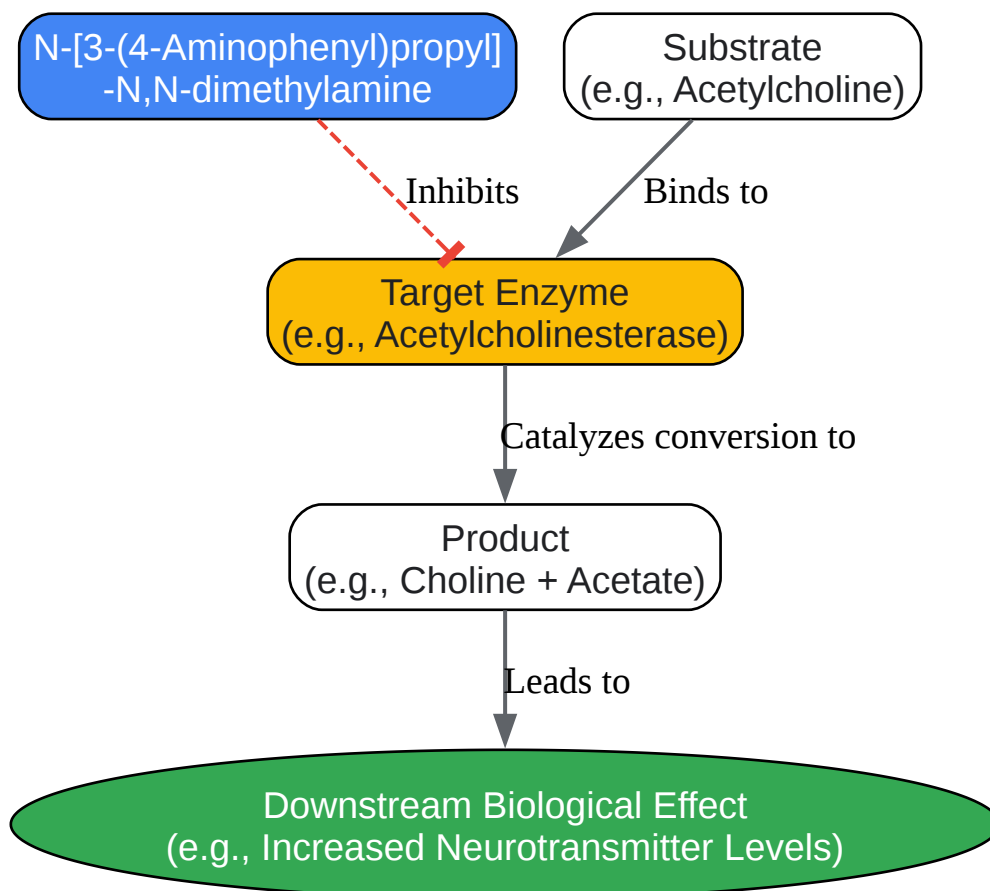
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General workflow for molecular weight determination by mass spectrometry.

Hypothetical Signaling Pathway and Biological Activity

There is no specific information available in the searched literature regarding the biological activity or signaling pathways of **N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine**. However, based on the known activities of other aminophenyl derivatives, a hypothetical mechanism of action can be proposed. For instance, some aminophenyl compounds have been shown to exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is relevant in the context of Alzheimer's disease.

The diagram below illustrates a hypothetical signaling pathway where the compound acts as an inhibitor of a target enzyme.



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Hypothetical signaling pathway illustrating enzyme inhibition.

Disclaimer: This technical guide is intended for informational purposes for research and development professionals. The experimental protocols and the signaling pathway are representative examples and have not been experimentally validated for this specific compound. All laboratory work should be conducted by qualified personnel in accordance with all applicable safety guidelines.

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